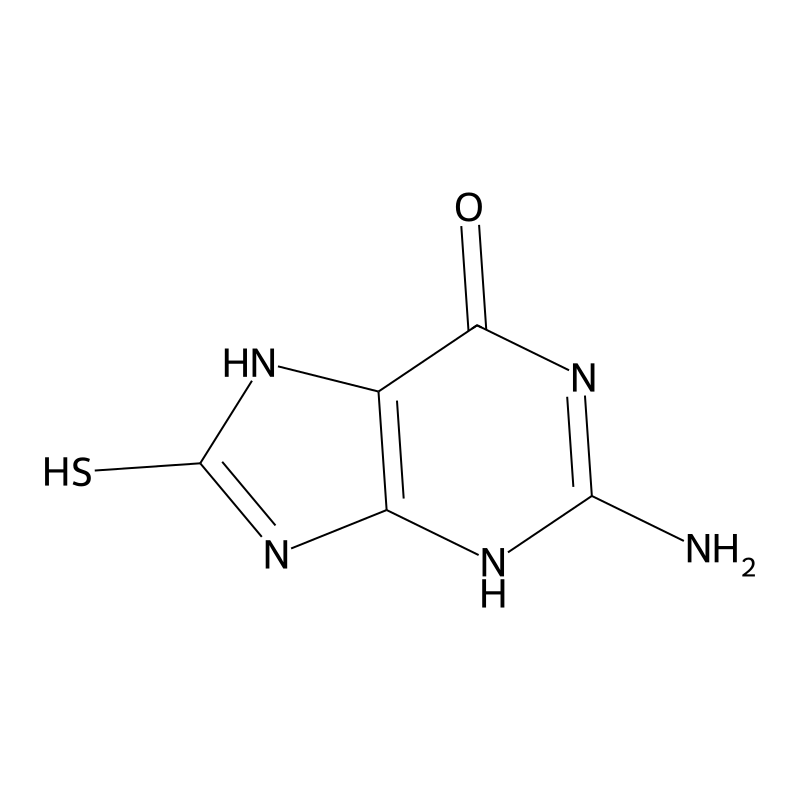2-Amino-6-hydroxy-8-mercaptopurine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Importance of XOD Inhibition for 6-MP efficacy: 6-MP is metabolized by XOD, reducing its therapeutic effect. Allopurinol, a current XOD inhibitor used to minimize 6-MP breakdown, has limitations. It inhibits the breakdown of other molecules as well, leading to potential side effects [].
Selective Inhibition Properties
Studies have explored AHMP's potential as a preferential XOD inhibitor. This means it could selectively target 6-MP for protection, leaving the metabolism of other molecules like xanthine unaffected []. This could be a significant advantage over allopurinol.
2-Amino-6-hydroxy-8-mercaptopurine is a purine-based compound with the molecular formula C₅H₅N₅OS. It is structurally characterized by the presence of an amino group at the second position, a hydroxyl group at the sixth position, and a mercapto group at the eighth position of the purine ring. This compound is known for its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.
The biological activity of 2-amino-6-hydroxy-8-mercaptopurine includes its role as an anticancer agent. It has been shown to enhance the therapeutic efficacy of 6-mercaptopurine by preventing its metabolic degradation via xanthine oxidase. This results in higher plasma levels of 6-mercaptopurine available for therapeutic action against various cancers, particularly acute lymphoblastic leukemia . Additionally, preliminary toxicological studies suggest that this compound exhibits low toxicity in tested doses .
Several synthesis methods have been reported for 2-amino-6-hydroxy-8-mercaptopurine. One common approach involves the reaction of 6-mercaptopurine with hydroxylamine under controlled conditions to introduce the hydroxyl group at the sixth position while maintaining the mercapto group at the eighth position. Other methods may involve modifications of existing purine derivatives through substitution reactions or reductive amination processes .
The primary applications of 2-amino-6-hydroxy-8-mercaptopurine lie in oncology and pharmacology. Its ability to inhibit xanthine oxidase makes it a candidate for combination therapies with other anticancer drugs like 6-mercaptopurine, enhancing their effectiveness while minimizing side effects associated with their metabolism. Furthermore, it may have potential uses in treating gout and other conditions related to purine metabolism due to its selective inhibition properties .
Interaction studies have demonstrated that 2-amino-6-hydroxy-8-mercaptopurine does not produce reactive oxygen species when interacting with xanthine oxidase, unlike allopurinol, which can generate superoxides under certain conditions . This characteristic may contribute to its favorable safety profile as an adjunct therapy in cancer treatment.
Several compounds share structural similarities with 2-amino-6-hydroxy-8-mercaptopurine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Mercaptopurine | Contains a thiol group; used primarily as an anticancer drug | Metabolized by xanthine oxidase leading to inactive metabolites |
| 2-Amino-6-purinethiol | Similar amino and thiol groups; lacks hydroxyl group | Less selective inhibition compared to 2-amino-6-hydroxy-8-mercaptopurine |
| Allopurinol | A xanthine oxidase inhibitor; structurally distinct | Known for generating reactive oxygen species; broader spectrum of action |








